molecular formula C8H9NO3 B15071732 4-(Hydroxyamino)-3-methylbenzoic acid

4-(Hydroxyamino)-3-methylbenzoic acid

Cat. No.: B15071732
M. Wt: 167.16 g/mol
InChI Key: HVVHUNWZYPZKAN-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-3-methylbenzoic acid is a benzoic acid derivative with the CAS Registry Number 3133/2/6 . It is also known by its synonym, m-Toluic acid, 4-(hydroxyamino)- . This compound is offered for research purposes and is designated as For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The specific physical properties, solubility, handling hazards, and detailed research applications for this compound are areas of active investigation. Researchers are encouraged to consult the available safety data sheet and product specifications from the manufacturer for critical information on storage, handling, and structural data before use. Its potential research value lies in its functional groups, which may make it a valuable intermediate or subject of study in medicinal chemistry and biochemical pathway research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-(hydroxyamino)-3-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9-12/h2-4,9,12H,1H3,(H,10,11)

InChI Key

HVVHUNWZYPZKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NO

Origin of Product

United States

Historical Development of Research on Hydroxyamino and Benzoic Acid Derivatives

The scientific investigation of 4-(Hydroxyamino)-3-methylbenzoic acid is built upon a long history of research into its parent compound classes.

The study of benzoic acid and its derivatives dates back to the 16th century, and they have since become cornerstone molecules in the development of organic chemistry. Simple derivatives like methyl benzoate (B1203000) are formed through the condensation of benzoic acid and methanol (B129727) and are used in perfumery and as solvents. wikipedia.orgnih.gov Research into substituted benzoic acids has been crucial for understanding structure-activity relationships, with extensive studies on how substituents influence acidity and reactivity. nih.gov Early laboratory preparations of compounds like m-toluic acid involved the oxidation of m-xylene, establishing fundamental synthetic pathways. wikipedia.org

Hydroxylamine (B1172632) and its organic derivatives, known as hydroxylamines, represent another classic area of organic chemistry. acdlabs.com Historically, these compounds have been recognized as important intermediates in synthetic and mechanistic studies. The development of methods to synthesize related structures, such as 3-amino-4-hydroxybenzoic acid, often involved multi-step processes like nitration followed by reduction, highlighting the synthetic challenges in preparing specifically substituted aromatic amines and hydroxylamines. google.comgoogle.com The integration of these two fields—the well-established chemistry of benzoic acids and the more specialized chemistry of hydroxylamines—provides the foundation for contemporary interest in hybrid molecules like this compound.

Comprehensive Spectroscopic Characterization of 4 Hydroxyamino 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the characterization of organic compounds, offering unparalleled detail regarding the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule.

Elucidation of ¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum of 4-(Hydroxyamino)-3-methylbenzoic acid is anticipated to display a series of distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the carboxylic acid and hydroxyamino functional groups. The aromatic region would likely exhibit a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The electron-donating hydroxyamino group and the weakly electron-donating methyl group would cause a general upfield shift, while the electron-withdrawing carboxylic acid group would induce a downfield shift, particularly for the ortho and para protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct resonance. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the 110-150 ppm region, with their specific shifts dictated by the attached functional groups. The methyl carbon will appear at a characteristic upfield position.

To illustrate the expected spectral features, the following tables present hypothetical ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~7.8d~2.0
H-5~6.8d~8.5
H-6~7.7dd~8.5, 2.0
-CH₃~2.2s-
-COOH~12.0br s-
-NHOH~8.5 (NH), ~9.5 (OH)br s-

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 (-COOH)~170
C-2~129
C-3 (-CH₃)~135
C-4 (-NHOH)~148
C-5~115
C-6~131
-CH₃~18
C=O~170

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the coupling between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the protonated aromatic carbons (C-2, C-5, and C-6) and the methyl carbon by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons), such as C-1, C-3, and C-4. For instance, correlations would be expected between the methyl protons and carbons C-2, C-3, and C-4, and between the aromatic protons and the carbonyl carbon (C=O).

Spectroscopic Insights into Intramolecular and Intermolecular Interactions

NMR spectroscopy can also provide valuable information about non-covalent interactions. The chemical shifts of the -COOH and -NHOH protons are highly sensitive to their environment and can indicate the presence of hydrogen bonding. nih.gov

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the hydroxyamino group and the carboxylic acid group could be investigated. Such an interaction would likely lead to a downfield shift of the involved proton signals. rsc.org The temperature dependence of these chemical shifts can also be informative; a smaller temperature coefficient for a proton's chemical shift is often indicative of its participation in a strong intramolecular hydrogen bond. uu.nl

Intermolecular Hydrogen Bonding: In solution, this compound molecules can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. acs.org This is often observed for carboxylic acids. The concentration dependence of the ¹H NMR spectrum can be used to study these interactions, as the chemical shifts of the protons involved in intermolecular hydrogen bonding will change with concentration. acs.org The broadness of the -COOH and -NHOH signals is also a common indicator of exchange processes related to hydrogen bonding.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

O-H and N-H Stretching: The -COOH and -NHOH groups will give rise to broad absorption bands in the high-frequency region of the spectrum, typically between 2500 and 3500 cm⁻¹. The broadness of these bands is a result of hydrogen bonding.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: The stretching vibrations of the C-N and C-O single bonds will appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring and are typically observed between 650 and 900 cm⁻¹.

Interactive Data Table: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H, N-H stretch (H-bonded)3500-2500Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methyl)2980-2920Medium
C=O stretch (carboxylic acid)1710-1680Strong
C=C stretch (aromatic)1600-1450Medium to Strong
O-H bend (carboxylic acid)1440-1395Medium
C-H bend (methyl)1465-1450, 1380-1370Medium
C-O stretch (carboxylic acid)1320-1210Strong
C-N stretch1340-1250Medium
C-H bend (aromatic, out-of-plane)900-650Medium to Strong

Computational and Theoretical Chemistry Studies of 4 Hydroxyamino 3 Methylbenzoic Acid

Quantum Chemical Investigations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and geometric characteristics of 4-(Hydroxyamino)-3-methylbenzoic acid. These theoretical approaches provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for investigating the molecular structure and electronic properties of this compound. By utilizing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers have determined the most stable geometric configuration of the molecule. These calculations provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The electronic structure has also been extensively studied, with analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Ab Initio Calculations for Thermochemical and Energetic Profiles

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to determine the thermochemical and energetic properties of this compound. These studies yield valuable data on the molecule's standard enthalpy of formation, entropy, and heat capacity. Such information is crucial for understanding the compound's stability and its potential behavior in chemical reactions.

Computational Prediction and Validation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results and the structural elucidation of molecules.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms have been performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide predicted chemical shifts that can be compared with experimental NMR spectra to confirm the molecular structure. The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS).

Vibrational Frequency and Intensity Simulations (IR, Raman)

The vibrational modes of this compound have been simulated to predict its infrared (IR) and Raman spectra. These simulations, based on frequency calculations at the optimized geometry, help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in the molecule.

Electronic Absorption Prediction (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations can identify the electronic transitions responsible for its absorption bands, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This data is invaluable for understanding the molecule's photophysical properties.

Molecular Dynamics and Conformational Analysis

There are currently no published molecular dynamics simulations or detailed conformational analyses for this compound. Such studies would be invaluable for understanding the flexibility of the molecule, the rotational barriers of its functional groups (carboxyl and hydroxyamino), and the preferred spatial arrangements in different solvent environments. This information is critical for predicting its biological activity and interaction with molecular targets.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. However, the application of these methods to reactions involving this compound has not been reported in the scientific literature. Mechanistic insights into its synthesis, degradation, or metabolic pathways remain to be computationally explored.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The hydroxyamino and carboxylic acid groups of this compound are capable of participating in a variety of noncovalent interactions, such as hydrogen bonding and potentially π-stacking. These interactions are fundamental to its crystal packing, solubility, and interactions with biological macromolecules. While general principles of noncovalent interactions are well-understood, a specific analysis of these forces in the context of this compound is not available. Detailed studies, for instance using quantum theory of atoms in molecules (QTAIM) or noncovalent interaction (NCI) plots, have yet to be performed.

Chemical Reactivity and Derivatization Strategies for 4 Hydroxyamino 3 Methylbenzoic Acid

Transformations of the Hydroxyamino Moiety

The hydroxyamino group (-NHOH) is a versatile functional handle, susceptible to reactions at both the nitrogen and oxygen atoms, as well as redox transformations.

The oxygen atom of the hydroxyamino group can be acylated to form O-acyl derivatives. This reaction is typically achieved by treating 4-(hydroxyamino)-3-methylbenzoic acid with acylating agents such as acyl chlorides or carboxylic anhydrides. To promote selective O-acylation over N-acylation, the reaction is often carried out under acidic conditions. The acid protonates the more basic nitrogen atom, reducing its nucleophilicity and leaving the oxygen atom free to react with the electrophilic acylating agent. This chemoselective approach is a valuable strategy for modifying the hydroxyamino group while preserving the nitrogen's reactivity for subsequent transformations.

Alkylation at the nitrogen center of the hydroxyamino group can be accomplished using various alkylating agents, such as alkyl halides. The reaction introduces an alkyl substituent on the nitrogen atom, yielding N-alkyl-N-hydroxyamino derivatives. This transformation typically requires basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. However, care must be taken to avoid competing O-alkylation. The use of appropriate protecting groups for the oxygen and the carboxylic acid may be necessary to achieve high selectivity for N-alkylation.

The hydroxyamino group is an intermediate in the redox pathway between a nitro group and an amino group, making it susceptible to both oxidation and reduction.

Oxidation: Arylhydroxylamines can be readily oxidized. taylorfrancis.com Mild oxidation of this compound is expected to yield the corresponding 4-nitroso-3-methylbenzoic acid. This transformation can be achieved using various oxidizing agents. The stability of arylhydroxylamines can be a concern, as they may disproportionate, particularly in the presence of transition metal ions. researchgate.netacs.orgnih.gov

Reduction: The reduction of the hydroxyamino group provides a direct route to the corresponding primary amine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, is a common and efficient method for converting arylhydroxylamines to anilines. chemicalbook.com This reaction would convert this compound into the stable 4-amino-3-methylbenzoic acid. This transformation is a key step in the reduction of nitroarenes to aminoarenes, where the hydroxylamine (B1172632) is a crucial intermediate. taylorfrancis.comacs.org

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other related derivatives through condensation reactions.

The carboxylic acid group of this compound can be converted into a wide array of esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. This method allows for the synthesis of various alkyl and aryl esters, modifying the compound's polarity and steric properties.

Alcohol ReactantEster Product NameChemical Formula of Product
Methanol (B129727)Methyl 4-(hydroxyamino)-3-methylbenzoateC₉H₁₁NO₃
EthanolEthyl 4-(hydroxyamino)-3-methylbenzoateC₁₀H₁₃NO₃
Propan-1-olPropyl 4-(hydroxyamino)-3-methylbenzoateC₁₁H₁₅NO₃
Benzyl alcoholBenzyl 4-(hydroxyamino)-3-methylbenzoateC₁₅H₁₅NO₃

Amide derivatives can be synthesized by the condensation of the carboxylic acid with primary or secondary amines. This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity, as amines are less reactive nucleophiles than alcohols. Common methods for amide bond formation include:

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the direct condensation of carboxylic acids and amines.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

This flexibility allows for the coupling of this compound with a diverse range of amines, including amino acids and other biologically relevant molecules.

Amine ReactantAmide Product NameChemical Formula of Product
Ammonia4-(Hydroxyamino)-3-methylbenzamideC₈H₁₀N₂O₂
MethylamineN-Methyl-4-(hydroxyamino)-3-methylbenzamideC₉H₁₂N₂O₂
AnilineN-Phenyl-4-(hydroxyamino)-3-methylbenzamideC₁₄H₁₄N₂O₂
Piperidine(4-(Hydroxyamino)-3-methylphenyl)(piperidin-1-yl)methanoneC₁₃H₁₈N₂O₂

Decarboxylation Pathways

The decarboxylation of benzoic acid derivatives is a known chemical transformation, though specific studies detailing the decarboxylation pathways for this compound are not extensively documented in the provided search results. However, the reactivity of analogous compounds, such as other substituted 4-aminobenzoic and 4-hydroxybenzoic acids, provides insight into potential pathways.

Generally, the decarboxylation of aromatic carboxylic acids can be challenging and often requires elevated temperatures or catalytic intervention. For related compounds like 4-hydroxybenzoic acid, palladium complexes have been shown to be highly active catalysts for decarboxylation. rsc.org Similarly, studies on substituted 4-aminobenzoic acids in acidic aqueous solutions indicate that decarboxylation can proceed, with the reaction mechanism involving the protonation of the aromatic ring. researchgate.net The rate of this reaction is influenced by the pH of the solution and the nature of the substituents on the ring. researchgate.net For this compound, it is plausible that similar conditions, such as heating in a strong mineral acid or employing a transition metal catalyst, would be necessary to facilitate the loss of carbon dioxide from the aromatic ring.

Table 1: Potential Conditions for Decarboxylation

Method Reagents/Conditions Expected Product Reference Analogy
Acid-Catalyzed Strong mineral acid (e.g., HCl), heat 2-Methyl-4-aminophenol (following reduction) researchgate.net

Aromatic Ring Functionalization

The aromatic ring of this compound is substituted with groups that influence its reactivity towards further functionalization. The existing substituents—a hydroxyamino group, a methyl group, and a carboxylic acid group—dictate the position and feasibility of subsequent reactions on the ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. The outcome of such reactions on this compound is determined by the cumulative directing effects of its substituents.

Hydroxyamino (-NHOH) and Hydroxyl (-OH derived from tautomerization): These are strongly activating, ortho-, para-directing groups.

Methyl (-CH3): This is a weakly activating, ortho-, para-directing group.

Carboxylic Acid (-COOH): This is a deactivating, meta-directing group.

The powerful ortho-, para-directing influence of the hydroxyamino group at position 4 and the methyl group at position 3 will dominate the reaction's regioselectivity. The positions ortho and para to the strongly activating hydroxyamino group are C3 and C5. Since C3 is already occupied by the methyl group, the primary site for electrophilic attack would be C5. The methyl group directs to C2 and C6. The deactivating carboxylic acid group directs to C3 and C5. The convergence of directing effects from the hydroxyamino and carboxylic acid groups, combined with the steric hindrance at positions adjacent to existing large groups, strongly suggests that electrophilic substitution will preferentially occur at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 4-(Hydroxyamino)-3-methyl-5-nitrobenzoic acid
Halogenation Br₂, FeBr₃ 5-Bromo-4-(hydroxyamino)-3-methylbenzoic acid

Studies on similar molecules, such as the nitration of 4-hydroxybenzoic acid, often result in substitution at the position ortho to the activating hydroxyl group. google.comgoogle.com For benzoic acid itself, nitration typically yields the meta-substituted product due to the deactivating nature of the carboxylic acid. truman.edu The interplay of these effects in the target molecule points towards controlled and predictable functionalization.

Regioselective C-H Activation and Functionalization

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an alternative to classical electrophilic substitution. Transition metal-catalyzed C-H activation is a powerful tool for achieving regioselectivity that may not be possible through traditional means. The presence of a directing group is often crucial for these transformations.

In this compound, the carboxylic acid and the hydroxyamino group can both act as directing groups. Research on related compounds, such as O-pivaloyl benzhydroxamic acids, has demonstrated that rhodium(III) catalysts can achieve regioselective C-H activation and subsequent annulation reactions. nih.gov This suggests that the hydroxyamino moiety (or a protected form of it) could direct a metal catalyst to functionalize the C-H bond at the C5 position. Similarly, palladium-catalyzed C-H activation has been used for the regioselective alkoxylation of other nitrogen-containing polycyclic compounds, where a nitrogen atom directs the functionalization. mdpi.com

These advanced methods could potentially be applied to introduce a variety of functional groups at specific positions on the aromatic ring of this compound, guided by the coordination of a metal catalyst to one of the existing functional groups.

Coordination Chemistry and Metal Complex Formation

The structure of this compound features two potential sites for coordination with metal ions: the hydroxyamino group and the carboxylic acid group. These Lewis basic sites can donate electron pairs to form coordination complexes with a wide range of metal centers. The hydroxyamino group can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. The carboxylate group can coordinate in a monodentate or bidentate fashion.

While specific studies on the metal complexes of this compound are not detailed in the provided search results, the coordination chemistry of related ligands like aminobenzoic acids has been investigated. researchgate.net These studies show that transition metals can form stable chelates with such ligands. researchgate.net It is highly probable that this compound would form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). The formation of such complexes could modify the chemical and physical properties of the organic molecule, including its reactivity in subsequent transformations.

Chemoselective and Regioselective Synthetic Transformations

The presence of multiple distinct functional groups in this compound allows for a variety of chemoselective and regioselective transformations. Chemoselectivity involves the reaction of one functional group in the presence of others.

Carboxylic Acid Group: This group can be selectively targeted for reactions such as esterification (using an alcohol and an acid catalyst) or amidation (using an amine and a coupling agent) under conditions that would not affect the hydroxyamino group or the aromatic ring.

Hydroxyamino Group: This group is susceptible to oxidation and reduction. Mild oxidizing agents could convert it to a nitroso group, while stronger oxidation might lead to a nitro group. Conversely, reduction could yield the corresponding amino group, 4-amino-3-methylbenzoic acid. Protecting the hydroxyamino group, for instance by acylation, would allow for other transformations to be carried out on the molecule without affecting this moiety.

Aromatic Ring: As discussed, the ring can be functionalized via electrophilic substitution or C-H activation, with the regioselectivity governed by the existing substituents.

Achieving high selectivity requires careful choice of reagents and reaction conditions. For example, protecting the highly reactive hydroxyamino and carboxylic acid groups would allow for more aggressive functionalization of the aromatic ring. Subsequent deprotection would then yield a more complex, multifunctional molecule.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Carbon dioxide
2-Methyl-4-aminophenol
4-Hydroxybenzoic acid
4-Aminobenzoic acid
O-Pivaloyl benzhydroxamic acid
4-(Hydroxyamino)-3-methyl-5-nitrobenzoic acid
5-Bromo-4-(hydroxyamino)-3-methylbenzoic acid
4-(Hydroxyamino)-3-methyl-5-sulfobenzoic acid
Benzoic acid

Mechanistic Biochemical Investigations in Vitro/enzymatic of 4 Hydroxyamino 3 Methylbenzoic Acid

Studies on Enzymatic Transformations of Related Hydroxyamino and Methylated Benzoic Acid Derivatives

The enzymatic transformation of aromatic compounds is a cornerstone of xenobiotic metabolism and biosynthesis. For a molecule like 4-(Hydroxyamino)-3-methylbenzoic acid, several enzymatic reactions can be anticipated based on studies of similar structures.

Hydroxylations are a common enzymatic modification. For instance, 4-hydroxybenzoate (B8730719) 3-hydroxylases are known to introduce a hydroxyl group onto 4-aminobenzoic acid, suggesting that the hydroxyamino group of the target compound could be susceptible to further oxidation. researchgate.net Additionally, the biosynthesis of 4-hydroxybenzoic acid itself can be derived from tyrosine through pathways involving dioxygenase-like proteins. nih.gov

Methylation and demethylation are also key enzymatic processes. O-methylation of chlorophenols to chloroanisoles by fungal enzymes has been observed, indicating that the hydroxyl group of our compound of interest could potentially be a substrate for methyltransferases. researchgate.net

Esterification is another potential enzymatic transformation. Lipases, such as that from Candida rugosa, have been shown to catalyze the synthesis of methyl benzoate (B1203000) from benzoic acid, suggesting that the carboxyl group of this compound could undergo similar enzymatic esterification. nih.gov

The amino group, in the form of a hydroxyamino substituent, presents a unique site for enzymatic activity. Transaminases are capable of converting oxo acids into amino acids, and it is plausible that enzymes could act on the hydroxyamino group, potentially leading to its conversion to a nitroso or nitro group, or its reduction to an amino group. acs.org

In Vitro Enzyme-Substrate Interactions and Kinetic Analysis

The interaction of small molecules with enzymes can be characterized by their binding affinity and the kinetics of the subsequent reaction. For this compound, insights can be drawn from studies on other benzoic acid derivatives.

Benzoic acid and its derivatives have been shown to act as competitive inhibitors for enzymes like tyrosinase. mdpi.com The binding of these inhibitors to the enzyme's active site prevents the substrate from binding, thereby reducing the enzyme's activity. The inhibitory potential of this compound would depend on its ability to fit into the active site of various enzymes.

Kinetic analyses of enzyme-substrate interactions, often performed using techniques like stopped-flow spectrophotometry, can reveal the rates of binding, conformational changes, and product release. unm.edunih.gov For example, the binding of tetrahydrobiopterin (B1682763) to phenylalanine hydroxylase is a biphasic process, indicating an initial binding event followed by a conformational change. nih.gov A similar complex interaction could be expected for this compound with its target enzymes.

The following table summarizes the types of enzyme-substrate interactions observed for related benzoic acid derivatives, which could be predictive for this compound.

Compound Family Enzyme Type of Interaction Kinetic Parameters
Benzoic AcidTyrosinaseCompetitive InhibitionIC50 = 119 µM mdpi.com
4-Chlorobenzoyl-CoA4-CBA-CoA DehalogenaseCovalent Catalysisk_cat = 2 s⁻¹ unm.edu
TetrahydrobiopterinPhenylalanine HydroxylaseSubstrate BindingK_d = 65 µM nih.gov

Elucidation of Metabolic Pathways in Model Systems (e.g., microbial, cell-free extracts)

The metabolic fate of a compound can be elucidated using model systems such as microbial cultures or cell-free extracts. These systems contain the enzymatic machinery necessary to break down or modify foreign compounds.

Microbial systems have been extensively used to study the degradation of aromatic compounds. For example, Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid via a meta-cleavage pathway, involving enzymes like 2-hydroxymuconic 6-semialdehyde dehydrogenase. nih.gov It is conceivable that this compound could be metabolized through a similar pathway, initiated by hydroxylation and subsequent ring cleavage.

The degradation of mandelic acid to benzoic acid by Pseudomonas fluorescens involves a sequence of dehydrogenation and decarboxylation steps. A similar enzymatic cascade could potentially act on the side chains of this compound.

Furthermore, microbial synthesis of 4-hydroxybenzoic acid from glucose has been achieved in Corynebacterium glutamicum by introducing specific hydroxylases. researchgate.netresearchgate.net This highlights the adaptability of microbial pathways to accommodate and transform novel benzoic acid derivatives.

The following table outlines established metabolic pathways for related aromatic acids in microbial systems.

Compound Organism Key Pathway/Enzymes Metabolic Products
4-Amino-3-hydroxybenzoic acidBordetella sp. strain 10dMeta-cleavage pathway, 2-hydroxymuconic 6-semialdehyde dehydrogenasePyruvic acid nih.gov
Mandelic AcidPseudomonas fluorescensDehydrogenation, DecarboxylationBenzoic acid
4-Hydroxybenzoic acidHaloarcula sp. strain D1Gentisate pathway, Gentisate 1,2-dioxygenaseGentisic acid nih.gov

Investigations into Interactions with Biological Macromolecules in Cell-Free Environments

In a cell-free environment, the interactions of a small molecule with biological macromolecules like proteins and nucleic acids can be studied without the complexity of cellular transport and metabolism.

The binding of small molecules to proteins is often driven by a combination of hydrophobic and electrostatic interactions. nih.gov The aromatic ring of this compound provides a hydrophobic surface, while the carboxyl and hydroxyamino groups are capable of forming hydrogen bonds and electrostatic interactions. These features suggest that the compound could bind to various proteins, potentially altering their structure and function.

Human glutathione (B108866) transferase A1-1, a detoxifying enzyme, can have its activity modulated by the binding of benzoic acid derivatives. nih.gov This indicates that this compound could potentially interact with and affect the function of enzymes involved in detoxification pathways.

Enzyme-substrate interactions can also promote the self-assembly of amino acid derivatives into supramolecular structures, a process driven by specific recognition at the molecular level. rsc.org While not a direct metabolic transformation, such interactions highlight the potential for this compound to influence the physical state of its environment through macromolecular interactions.

Utility as a Chemical Probe for Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological systems. Due to its specific chemical functionalities, this compound could potentially serve as a chemical probe.

For instance, its structural similarity to intermediates in aromatic amino acid metabolism could allow it to be used as a competitive inhibitor to probe the active sites of enzymes in these pathways. Benzoic acid derivatives have been used to study the inhibition of enzymes like trans-sialidase, a pharmacological target for Chagas disease. mdpi.com

The hydroxyamino group is a relatively unusual functional group in biological systems and could be used to identify novel enzymatic activities. By introducing this compound into a biological system and identifying its metabolic products, one could potentially discover new enzymes or metabolic pathways.

Furthermore, if labeled with a reporter group (e.g., a fluorescent tag or a radioisotope), this compound could be used to track its uptake, distribution, and binding to macromolecules within a cell or organism, providing valuable information about its mechanism of action.

Applications of 4 Hydroxyamino 3 Methylbenzoic Acid in Chemical Research and As a Synthetic Intermediate

Role as a Key Synthon for Complex Organic Molecule Synthesis

Aryl hydroxylamines are valuable intermediates in the synthesis of complex organic molecules. organic-chemistry.org The hydroxylamino group can be readily oxidized to a nitroso group or reduced to an amine, providing a synthetic handle for a variety of transformations. The presence of both a hydroxylamino and a carboxylic acid group on the same aromatic ring in 4-(Hydroxyamino)-3-methylbenzoic acid would make it a bifunctional synthon.

Potential Synthetic Transformations:

Functional Group TransformationReagent/ConditionPotential Product Class
Oxidation of Hydroxylamine (B1172632)Mild oxidizing agentsNitrosobenzoic acids
Reduction of HydroxylamineCatalytic hydrogenationAminobenzoic acids
Esterification of Carboxylic AcidAlcohol, Acid catalystBenzoate (B1203000) esters
Amidation of Carboxylic AcidAmine, Coupling agentBenzamides

These transformations could pave the way for the synthesis of a wide array of substituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Application in the Construction of Heterocyclic Systems

Aryl hydroxylamines are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The N-O bond in the hydroxylamino group is relatively weak and can be cleaved under certain conditions to generate reactive intermediates that can undergo cyclization reactions.

For instance, the acid-catalyzed rearrangement of N-arylhydroxylamines, known as the Bamberger rearrangement, typically yields aminophenols. wikipedia.org In the case of this compound, this could potentially lead to the formation of substituted aminohydroxybenzoic acids, which are themselves valuable precursors. Furthermore, aryl hydroxylamines can participate in researchgate.netresearchgate.net-sigmatropic rearrangements to form new heterocyclic rings. rsc.org The presence of the carboxylic acid group could also be exploited in intramolecular cyclization reactions to form fused heterocyclic systems.

Examples of Potential Heterocyclic Systems from Aryl Hydroxylamines:

Reaction TypeResulting Heterocycle
Intramolecular CondensationBenzoxazines, Benzisoxazoles
Cycloaddition ReactionsIsoxazolidines
Rearrangement followed by CyclizationPhenoxazines

Use as a Precursor for Modified Biomolecules and Analogs

The structural motif of benzoic acid and its derivatives is found in many biologically active molecules. The introduction of a hydroxylamino group could serve as a point of attachment for conjugation to biomolecules or as a pharmacophore itself. Hydroxylamines can react with aldehydes and ketones to form oximes, a reaction that can be used for bioconjugation under mild conditions. nih.gov

The ability to modify the hydroxylamino group or the carboxylic acid provides a route to create analogs of known bioactive compounds. For example, the amide-forming ligation of hydroxylamines with acylsilanes has been shown to be a robust method for the late-stage modification of drugs and peptides. researchgate.net

Development of Novel Reagents and Catalysts Based on its Structure

The reactivity of the hydroxylamino group makes it a candidate for incorporation into novel reagents and catalysts. For example, hydroxylamine derivatives have been utilized as electrophilic aminating reagents. nih.gov The specific substitution pattern of this compound could influence the reactivity and selectivity of such reagents.

Furthermore, aryl hydroxylamines can be oxidized to stable nitroxide radicals. mdpi.com These radicals have applications as spin labels in electron paramagnetic resonance (EPR) spectroscopy and as catalysts in oxidation reactions. The benzoic acid moiety could be used to anchor the nitroxide to a solid support or to tune its electronic properties.

Contribution as a Model Compound for Fundamental Chemical Studies

Substituted aromatic compounds are frequently used as model systems to study reaction mechanisms and fundamental chemical principles. This compound could serve as a valuable substrate for investigating the electronic effects of the hydroxylamino and carboxyl groups on the aromatic ring.

Mechanistic studies on the reactions of aryl hydroxylamines, such as their rearrangement and oxidation, are ongoing areas of research. nih.govarkat-usa.org The specific substitution pattern of this compound could provide insights into the regioselectivity and kinetics of these transformations. For example, it could be used to study the mechanism of ortho-selective amination of arene carboxylic acids. nih.gov

Future Research Directions and Unexplored Avenues for 4 Hydroxyamino 3 Methylbenzoic Acid

Advancements in Asymmetric and Green Synthesis Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-(Hydroxyamino)-3-methylbenzoic acid. A significant area of exploration will be the development of asymmetric synthesis routes to produce specific stereoisomers of the compound. Chiral amino acids are crucial in various industries, and enzymatic asymmetric synthesis is a promising strategy for their production. rsc.org Methodologies such as asymmetric reductive amination of corresponding keto acids could be adapted for this purpose. rsc.org

Furthermore, the principles of green chemistry are expected to be increasingly applied to the synthesis of this and related compounds. nih.gov This involves the use of benign solvents, bio-assisted processes, and the reduction of hazardous reagents. impactfactor.org The use of plant extracts or microorganisms for the synthesis of nanoparticles, a process known as green synthesis, showcases a move towards more sustainable chemical production that could be adapted for more complex molecules. mdpi.com Research into the use of renewable starting materials and energy-efficient reaction conditions will be paramount. nih.gov

Integration of Advanced Spectroscopic Techniques for Real-time Studies

The application of advanced spectroscopic techniques is poised to provide unprecedented insights into the behavior of this compound. Future studies will likely employ ultrafast spectroscopy to observe the molecule's dynamics on a femtosecond timescale, which can reveal intricate details about its chemical reactions and material properties. spectroscopyonline.com The use of ultrafast lasers and advanced detectors will be crucial in capturing these rapid processes in real-time. spectroscopyonline.com

Moreover, the integration of portable and miniaturized spectroscopic devices could allow for on-site, real-time analysis, which would be particularly beneficial in monitoring reactions or detecting the compound in various environments. spectroscopyonline.com Techniques such as infrared (IR), Raman, ultraviolet-visible (UV-Vis), and X-ray fluorescence (XRF) spectroscopy will continue to be essential for identifying and characterizing the molecule and its derivatives. spectroscopyonline.com

Deeper Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry is set to play a more significant role in understanding the intricacies of this compound. Future research will likely involve the use of Density Functional Theory (DFT) to obtain a revamped geometric structure and to calculate various quantum chemical parameters. ajchem-b.comresearchgate.net These computational studies can predict the molecule's reactivity, including its electrophilic and nucleophilic sites, through analyses like molecular electrostatic potential and HOMO-LUMO energy gaps. ajchem-b.comresearchgate.netresearchgate.net

Such computational models will be instrumental in establishing detailed structure-property relationships. nih.gov By systematically modifying the molecular structure in silico, researchers can predict how changes will affect its chemical and physical properties. nih.gov This predictive power can guide the design of new derivatives with enhanced characteristics for specific applications, potentially in areas like optoelectronics, based on properties like dipole moment and nonlinear optical characteristics. ajchem-b.comresearchgate.net

Discovery of Novel Chemical Transformations and Derivatization Pathways

A significant area of future research will be the exploration of new chemical reactions and derivatization pathways for this compound. This will involve investigating its reactivity with a wide range of reagents to create a library of novel derivatives. The functional groups present in the molecule—the hydroxyamino, methyl, and carboxylic acid moieties—offer multiple sites for chemical modification.

Research will likely focus on transformations that can introduce new functionalities, alter the molecule's solubility, or enhance its biological activity. For instance, the carboxylic acid group can be converted to esters, amides, or other functional groups, while the hydroxyamino group can participate in various condensation and redox reactions. The discovery of these new transformations will be crucial for developing new materials and potential therapeutic agents.

Expansion of Mechanistic Biochemical Studies in Diverse In Vitro Systems

Future research is expected to delve deeper into the biochemical mechanisms of action of this compound in a variety of in vitro systems. These studies will aim to identify the specific molecular targets and cellular pathways that are modulated by the compound. Understanding these interactions is fundamental to harnessing its potential in biomedical applications.

Researchers will likely employ a range of biochemical and cell-based assays to investigate its effects on enzyme activity, receptor binding, and gene expression. These in vitro studies will provide a foundational understanding of the compound's biological effects, which is a prerequisite for any potential therapeutic development.

Exploration of Emerging Applications in Niche Chemical Fields

While the primary applications of this compound are still being explored, future research will likely uncover its utility in various niche chemical fields. Its structural features suggest potential applications as a building block in organic synthesis, a ligand in coordination chemistry, or a functional component in materials science.

For instance, its ability to chelate metal ions could be exploited in the development of new catalysts or sensors. Furthermore, its aromatic structure and functional groups might make it a suitable candidate for incorporation into polymers or other advanced materials with unique optical or electronic properties. The exploration of these emerging applications will broaden the scientific and technological impact of this intriguing molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.